molecular formula C15H10ClFO2 B3042073 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane CAS No. 497181-17-6

2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane

Cat. No. B3042073
CAS RN: 497181-17-6
M. Wt: 276.69 g/mol
InChI Key: PXRNXFWVULYKSD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane, also known as CPFO, is a synthetic compound that belongs to the family of oxiranes. CPFO has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane involves the inhibition of DNA synthesis and cell division. It achieves this by binding to the minor groove of DNA and disrupting the hydrogen bonding between the bases, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of bacterial cells by disrupting their DNA synthesis. In addition, 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane has been found to have low toxicity in normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane is its potent cytotoxic and antibacterial activity, making it a promising candidate for the development of new drugs. However, 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane can be difficult to synthesize, and its low solubility in water can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane. One potential direction is the development of new derivatives of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane with improved solubility and bioavailability. Another direction is the investigation of the potential use of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of new methods for the synthesis of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane could also lead to its wider use in the field of medicinal chemistry.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. Its potent cytotoxic and antibacterial activity, along with its low toxicity in normal cells, make it a promising candidate for the development of new drugs. Further research is needed to explore its full potential and to overcome the limitations associated with its synthesis and solubility.

Scientific Research Applications

2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane has been studied for its potential applications in the treatment of various diseases, including cancer and bacterial infections. It has been shown to exhibit potent cytotoxic activity against cancer cells, as well as antibacterial activity against a range of bacterial strains.

properties

IUPAC Name

[3-(2-chlorophenyl)oxiran-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO2/c16-12-4-2-1-3-11(12)14-15(19-14)13(18)9-5-7-10(17)8-6-9/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRNXFWVULYKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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